molecular formula C13H18O3 B8431056 3-Methoxy-4-(pent-3-yloxy)benzaldehyde

3-Methoxy-4-(pent-3-yloxy)benzaldehyde

Cat. No.: B8431056
M. Wt: 222.28 g/mol
InChI Key: NXVIUHQALNWYEX-UHFFFAOYSA-N
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Description

3-Methoxy-4-(pent-3-yloxy)benzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with methoxy and pent-3-yloxy groups at the 3- and 4-positions, respectively. For example, 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde (CAS: 5651-83-2) is synthesized via etherification of vanillin derivatives with propargyl bromide, followed by click chemistry for functionalization . Similarly, 3-methoxy-4-(tetrahydro-2H-pyran-2-yloxy)benzaldehyde is prepared by protecting vanillin with dihydropyran, enabling its use in aldol condensations for curcumin analogs . These methods suggest that 3-Methoxy-4-(pent-3-yloxy)benzaldehyde could be synthesized via analogous Williamson etherification or protection-deprotection strategies.

The compound’s aldehyde group and electron-rich aromatic system make it a versatile intermediate in organic synthesis, particularly for Schiff bases, coordination complexes, and polymer precursors . Its structural flexibility allows tuning of electronic and steric properties, which is critical in materials science and medicinal chemistry.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

3-methoxy-4-pentan-3-yloxybenzaldehyde

InChI

InChI=1S/C13H18O3/c1-4-11(5-2)16-12-7-6-10(9-14)8-13(12)15-3/h6-9,11H,4-5H2,1-3H3

InChI Key

NXVIUHQALNWYEX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)OC1=C(C=C(C=C1)C=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Methoxy-4-(pent-3-yloxy)benzaldehyde with structurally or functionally related benzaldehyde derivatives, highlighting substituents, molecular properties, and applications:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
3-Methoxy-4-(pent-3-yloxy)benzaldehyde 3-OCH₃, 4-O-pent-3-yl C₁₃H₁₈O₃ 222.28 (calculated) Hypothesized: Schiff base ligands, polymer precursors -
3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde 3-OCH₃, 4-O-(4-nitrobenzyl) C₁₅H₁₃NO₅ 287.27 Crystal structure analysis; precursor for coordination complexes
3-Methoxy-4-(β-D-lactopyranosyloxy)benzaldehyde 3-OCH₃, 4-O-(lactopyranosyl) C₂₀H₂₆O₁₀ 426.42 Glycoconjugate synthesis; galectin inhibitors
3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde 3-OCH₃, 4-O-propargyl C₁₁H₁₀O₃ 190.20 Click chemistry intermediates; antibacterial agents
3-Methoxy-4-(tetrahydropyran-2-yloxy)benzaldehyde 3-OCH₃, 4-O-(tetrahydropyran-2-yl) C₁₃H₁₆O₄ 236.26 Protected aldehyde for curcumin analogs; cytotoxic agent synthesis
4-Methoxy-3-methylbenzaldehyde 4-OCH₃, 3-CH₃ C₉H₁₀O₂ 150.17 Flavoring agents; organic synthesis
3-Methoxy-4-(benzyloxy)benzaldehyde 3-OCH₃, 4-O-benzyl C₁₅H₁₄O₃ 242.27 Epoxy resin composites; carbon fiber reinforcement

Key Findings:

Electronic Effects: Electron-withdrawing groups (e.g., 4-nitrobenzyloxy in ) enhance electrophilicity of the aldehyde, favoring Schiff base formation. Electron-donating groups (e.g., β-D-lactopyranosyloxy in ) improve solubility in polar solvents, critical for glycobiology applications.

Steric Effects :

  • Bulky substituents like tetrahydropyran-2-yloxy hinder reactivity at the aldehyde group, necessitating deprotection for further functionalization.
  • Linear chains (e.g., pent-3-yloxy ) may balance steric bulk and flexibility, as seen in polymer precursors .

Biological Activity: 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde exhibits antibacterial properties due to its terminal alkyne group, which participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole-linked antibiotics .

Material Science Applications: 3-Methoxy-4-(benzyloxy)benzaldehyde-derived epoxy resins demonstrate tensile strength comparable to commercial composites, highlighting its utility in high-performance materials . Bis-aldehyde monomers (e.g., 3-methoxy-4-(4′-formyl-phenoxy)benzaldehyde) yield poly(azomethines) with enhanced electrical conductivity (~10⁻⁵ S·cm⁻¹), useful in organic electronics .

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